molecular formula C8H9BrFN B1472471 2-(2-Bromophenyl)-2-fluoroethan-1-amine CAS No. 794472-17-6

2-(2-Bromophenyl)-2-fluoroethan-1-amine

Cat. No.: B1472471
CAS No.: 794472-17-6
M. Wt: 218.07 g/mol
InChI Key: PSILMZYIDXSKAA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine atom, a fluorine atom, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-fluoroethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-fluoroethan-1-amine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Substitution Reaction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile to introduce the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-Bromophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-fluoroethan-1-amine
  • 2-(2-Iodophenyl)-2-fluoroethan-1-amine
  • 2-(2-Methylphenyl)-2-fluoroethan-1-amine

Uniqueness

2-(2-Bromophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The bromine atom provides reactivity for substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity. This combination of properties makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(2-Bromophenyl)-2-fluoroethan-1-amine, also known by its CAS number 794472-17-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H9_{9}BrF N
  • Molecular Weight : 218.07 g/mol

The presence of bromine and fluorine substituents on the aromatic ring and the amino group contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on structurally related amines found that modifications in the amino group significantly influenced antibacterial potency against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Quinoxaline Derivative4–16S. aureus
Quinoxaline Derivative8–32E. coli

The mechanism of action for compounds like this compound typically involves disruption of bacterial cell membranes, leading to leakage of intracellular contents and cell death. This is achieved through interactions with specific molecular targets within the bacterial cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various amine derivatives, including those structurally similar to this compound. The study utilized a series of in vitro assays to determine minimum inhibitory concentrations (MICs) against common pathogens.

Findings:

  • Compounds with halogen substitutions demonstrated enhanced activity compared to those without.
  • The introduction of amino groups was found to improve water solubility and bioavailability, which are critical factors for effective antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as bromine and fluorine enhances the biological activity of amine compounds. The following table summarizes key findings from SAR studies:

Substituent TypeEffect on Activity
BromineIncreases potency
FluorineEnhances solubility
Amino GroupImproves activity

Properties

IUPAC Name

2-(2-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILMZYIDXSKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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